molecular formula C12H22OSi2 B1347563 Trimethyl-(2-trimethylsilylphenoxy)silane CAS No. 18036-83-4

Trimethyl-(2-trimethylsilylphenoxy)silane

Cat. No.: B1347563
CAS No.: 18036-83-4
M. Wt: 238.47 g/mol
InChI Key: DDDPAJOITCAMJL-UHFFFAOYSA-N
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Description

Trimethyl-(2-trimethylsilylphenoxy)silane is an organosilicon compound with the molecular formula C12H22OSi2 and a molecular weight of 238.47 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a phenoxy group, which is further bonded to another trimethylsilyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

Trimethyl-(2-trimethylsilylphenoxy)silane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive silicon-oxygen bonds. These interactions often involve the formation of covalent bonds, leading to the modification of the biomolecules’ structure and function. For instance, this compound can act as a silylating agent, protecting hydroxyl groups in biomolecules during chemical reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes can lead to changes in cellular function. For example, this compound can inhibit certain enzymes, altering metabolic pathways and affecting the overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. This binding often involves the formation of covalent bonds between the silicon atoms in this compound and the functional groups in the biomolecules. These interactions can result in changes in gene expression and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies. These effects include changes in enzyme activity and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as protecting biomolecules during chemical reactions. At high doses, this compound can be toxic, leading to adverse effects on cellular function and overall health. These toxic effects can include enzyme inhibition, disruption of metabolic pathways, and damage to cellular structures .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the modification of biomolecules. The compound interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound can be directed to particular organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for its activity, as it allows this compound to interact with specific biomolecules and modify their function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl-(2-trimethylsilylphenoxy)silane can be synthesized through the reaction of o-(trimethylsilyl)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Trimethyl-(2-trimethylsilylphenoxy)silane undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form phenolic derivatives.

    Reduction Reactions: The compound can be reduced to form silane derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted phenoxy derivatives.

    Oxidation Reactions: Formation of phenolic compounds.

    Reduction Reactions: Formation of silane derivatives.

Scientific Research Applications

Trimethyl-(2-trimethylsilylphenoxy)silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trimethyl-(2-trimethylsilylphenoxy)silane involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups are known for their electron-donating properties, which can stabilize reactive intermediates and facilitate chemical reactions. The phenoxy group can participate in electrophilic and nucleophilic reactions, further enhancing the compound’s reactivity .

Comparison with Similar Compounds

Uniqueness: Trimethyl-(2-trimethylsilylphenoxy)silane is unique due to the presence of both trimethylsilyl and phenoxy groups, which confer enhanced reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds .

Properties

IUPAC Name

trimethyl-(2-trimethylsilyloxyphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22OSi2/c1-14(2,3)12-10-8-7-9-11(12)13-15(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDPAJOITCAMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294515
Record name trimethyl-(2-trimethylsilylphenoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18036-83-4
Record name NSC96867
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trimethyl-(2-trimethylsilylphenoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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